molecular formula C31H30Br6N4O11 B1254202 Fistularin 3

Fistularin 3

Cat. No. B1254202
M. Wt: 1114 g/mol
InChI Key: TURTULDFIIAPTC-FNAGZWQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fistularin 3 is a natural product found in Aplysina archeri, Aplysina insularis, and other organisms with data available.

Scientific Research Applications

  • Stereochemical Heterogeneity in Marine Sponges : Fistularin 3, derived from Verongid marine sponges, shows variability in configuration at C11, suggesting the involvement of stereochemically promiscuous hydroxylase enzymes. This variability indicates a possibility of biotransformation in sponges by their associated microbial flora (Rogers et al., 2005).

  • Anti-Inflammatory Properties : Fistularin 3, isolated from the marine sponge Ecionemia acervus, exhibits potent anti-inflammatory activities. It inhibits the production of nitric oxide, prostaglandin E2, TNF-α, IL-1β, and IL-6, suggesting potential pharmaceutical applications for inflammatory diseases (Ji et al., 2021).

  • Synergistic Effects in Acute Myeloid Leukemia Treatment : Fistularin 3, combined with Bcl-2 inhibitor ABT-199, shows potential in treating acute myeloid leukemia (AML) by synergizing to kill Mcl-1/Bcl-2-positive AML cell lines. This indicates its use in developing new AML treatments (Florean et al., 2018).

  • Production by Marine Bacteria : Fistularin 3 is also produced by the marine bacterium Pseudovibrio denitrificans, previously thought to be exclusive to Verongida sponges. This discovery expands the potential sources for harvesting Fistularin 3 (Nicacio et al., 2017).

  • Potential Antituberculosis Agent : A derivative of Fistularin 3, 11-ketofistularin-3, exhibits antimycobacterial activity against Mycobacterium tuberculosis, suggesting its role in developing antituberculosis drugs (Gandolfi et al., 2010).

  • Antineoplastic Effects in Hematologic Malignancies : Fistularin 3 demonstrates antiproliferative and pro-apoptotic effects in hematologic malignancies, specifically on Jurkat E6.1 and U937 cell lines (Mijares et al., 2012).

properties

Molecular Formula

C31H30Br6N4O11

Molecular Weight

1114 g/mol

IUPAC Name

(5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13?,20?,26-,27+,30+,31-/m0/s1

InChI Key

TURTULDFIIAPTC-FNAGZWQBSA-N

Isomeric SMILES

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NO[C@]5(C4)C=C(C(=C([C@H]5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br

synonyms

11-epi-fistularin-3
fistularin 3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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